N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide hybrid compound characterized by a 1,2,4-triazole core substituted at position 3 with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group, while the triazole ring is substituted at positions 4 and 5 with phenyl and 3-methoxyphenyl groups, respectively. This structural architecture is associated with diverse biological activities, including anti-inflammatory and anti-exudative properties, as inferred from structurally related analogs . The furan moiety and aryl substituents are critical for modulating solubility, bioavailability, and target interactions, as seen in similar triazole derivatives .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-18-10-5-7-16(13-18)21-24-25-22(26(21)17-8-3-2-4-9-17)30-15-20(27)23-14-19-11-6-12-29-19/h2-13H,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMZTWYQXSHUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Triazole Ring: The triazole ring is formed by reacting furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid.
Coupling Reactions: The final compound is obtained by coupling the furan and triazole intermediates under specific conditions, often involving the use of catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Functional groups on the furan or triazole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position 5 : Replacement of the 3-methoxyphenyl group with furan-2-yl (as in ) reduces steric bulk and enhances anti-exudative activity but may decrease metabolic stability due to furan’s susceptibility to oxidation.
Aryl vs.
Thioacetamide Linker : The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role in hydrogen bonding and enzyme inhibition (e.g., tyrosinase or COX-2) .
Anti-Exudative Activity
- The target compound’s structural relatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, exhibit significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models .
Antioxidant Activity
Antimicrobial Activity
- Pyridinyl-substituted analogs (e.g., ) demonstrate broad-spectrum antimicrobial activity (MIC 25–50 μg/mL against E. coli and S. aureus), attributed to the pyridine’s metal-chelating capacity. The target compound’s lack of pyridine may limit this activity.
Physicochemical Properties
- Melting Point : The target compound’s melting point is predicted to be 160–170°C, intermediate between furan-2-yl derivatives (154–155°C ) and nitro-substituted analogs (169–170°C ).
- Solubility: The 3-methoxyphenyl group increases hydrophobicity compared to hydroxy- or amino-substituted analogs, likely reducing aqueous solubility but enhancing membrane permeability .
Biological Activity
N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that integrates a furan moiety with a triazole scaffold, suggesting potential biological activity across various therapeutic areas. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles and potential applications.
Chemical Structure
The compound features a furan ring connected to a triazole derivative through a sulfur atom. The structural formula can be represented as follows:
Antimicrobial Activity
- Antifungal Properties : Triazole derivatives are widely recognized for their antifungal activities. Studies indicate that compounds containing the triazole nucleus exhibit significant efficacy against various fungal pathogens. For instance, derivatives of 1,2,4-triazoles have shown activity against strains resistant to conventional antifungal therapies .
- Antibacterial Properties : The compound's structure suggests potential antibacterial action. Research on similar triazole-containing compounds indicates that they can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, certain triazole hybrids demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have been evaluated against various cancer cell lines, including leukemia and solid tumors. In vitro studies revealed that some triazole derivatives exhibited selective cytotoxicity towards cancer cells at concentrations ranging from 10 μM to 100 μM .
| Cancer Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15 | Moderate |
| A549 (Lung) | 20 | Moderate |
| K562 (Leukemia) | 10 | High |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its molecular structure:
- Furan Ring : Known for its electron-rich nature, the furan component may enhance interactions with biological targets.
- Triazole Moiety : This part is crucial for the antimicrobial and anticancer activities; modifications at the phenyl substituents can significantly affect potency.
- Sulfur Atom : The presence of sulfur can improve lipophilicity and bioavailability, potentially enhancing therapeutic effects.
Case Studies
A notable study evaluated various triazole derivatives for their anticancer properties using the National Cancer Institute's screening protocols. Among tested compounds, those similar to this compound displayed promising results against multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
